molecular formula C6H8N2O2 B035103 N-(5-methyl-4-isoxazolyl)acetamide CAS No. 100499-63-6

N-(5-methyl-4-isoxazolyl)acetamide

Cat. No.: B035103
CAS No.: 100499-63-6
M. Wt: 140.14 g/mol
InChI Key: FGLLXHJCGHJSFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU 4942 involves the condensation of 4-bromobenzaldehyde with indolin-2-one under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the indolinone react in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of SU 4942 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SU 4942 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted indolinones depending on the nucleophile used.

    Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

    Reduction Reactions: Reduced products typically include alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SU 4942 is unique in its specific inhibition of VEGF and ECGF-induced mitosis in endothelial cells. Its structure allows for selective binding to these kinases, making it a valuable tool in research focused on angiogenesis and related pathways .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLLXHJCGHJSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541901
Record name N-(5-Methyl-1,2-oxazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100499-63-6
Record name N-(5-Methyl-1,2-oxazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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